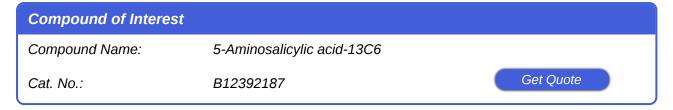


A Technical Guide to Commercial Sources and Purity of 5-Aminosalicylic Acid-13C6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 5-Aminosalicylic Acid-¹³C₆ (Mesalazine-¹³C₆), a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of Mesalazine, a primary treatment for inflammatory bowel disease. This document details commercially available sources, reported purity levels, and the analytical methodologies employed for its quality control.

Commercial Availability and Purity

5-Aminosalicylic Acid-¹³C₆ is available from several specialized chemical suppliers, primarily as its hydrochloride salt. The purity of these products is critical for their application as internal standards in quantitative analysis. The following tables summarize the available data from various commercial sources based on their Certificates of Analysis (CoA) and product listings.

Table 1: Commercial Suppliers of 5-Aminosalicylic Acid-13C6



Supplier	Product Name	Catalogue Number	Form	CAS Number
LGC Standards	5-Aminosalicylic Acid- ¹³ C ₆ Hydrochloride	TRC-M258102	Solid	1261398-47-3
MedChemExpres s	5-Aminosalicylic acid-13C6	HY-143704S	Solid	1189709-96-3 (Free amine)
MedChemExpres s	5-Aminosalicylic acid- ¹³ C ₆ hydrochloride	HY-143704S	Solid	1261398-47-3
Pharmaffiliates	5-Aminosalicylic Acid- ¹³ C ₆ Hydrochloride	PA STI 058870	Solid	1261398-47-3

Table 2: Reported Purity and Isotopic Enrichment of 5-Aminosalicylic Acid-13C6 Hydrochloride

Supplier / Lot Number	Chemical Purity (by HPLC)	Isotopic Purity	Analytical Methods Used
LGC Standards (Lot: 13-BHW-60-2)	99.53% (at 200 nm)[1]	98.8% (93.41% ¹³ C ₆)	¹ H NMR, ¹³ C NMR, Elemental Analysis, HPLC, MS[1]
LGC Standards (Lot: 19-GRS-21-2)	>97%[2]	99.9% (99.82% ¹³ C ₆)	¹ H NMR, Elemental Analysis, MS, TLC[2]
MedChemExpress	99.53%	Not specified	Not specified

Experimental Protocols for Purity Assessment

The accurate determination of chemical and isotopic purity of 5-Aminosalicylic Acid- $^{13}C_6$ is essential for its use as an internal standard. The following are detailed methodologies based on the analytical techniques cited by commercial suppliers and found in relevant scientific literature.



High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is the primary method for assessing the chemical purity of 5-Aminosalicylic Acid-13C₆ and detecting any related impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column is commonly used. For enhanced separation of polar impurities, a mixed-mode column such as one combining reversed-phase and ion-exchange properties can be employed.[3]
- Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an
 organic solvent. One documented method uses a gradient of acetonitrile and water with
 ammonium hydroxide.[2] A typical isocratic mobile phase could be a mixture of phosphate
 buffer (pH 6.5) and methanol (85:15, v/v).[4]
- Sample Preparation:
 - Accurately weigh approximately 1 mg of the 5-Aminosalicylic Acid-13C6 standard.
 - Dissolve the sample in a suitable solvent, such as methanol or the mobile phase, to a final concentration of 0.1 mg/mL.
 - Filter the solution through a 0.45 μm syringe filter before injection.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min[4]
 - Injection Volume: 10 μL
 - Detection Wavelength: 200 nm[1] or 330 nm[4]
 - Column Temperature: 30 °C
- Data Analysis: The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.



Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

NMR spectroscopy is used to confirm the chemical structure and the position of the ¹³C labels.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation:
 - Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.[1]
 - Transfer the solution to an NMR tube.
- ¹H NMR Spectroscopy:
 - Acquire a standard proton spectrum to confirm the overall structure and identify any proton-containing impurities. The absence of signals at positions expected to be ¹³Clabeled provides evidence of high isotopic enrichment.
- ¹³C NMR Spectroscopy:
 - Acquire a proton-decoupled ¹³C spectrum. The spectrum should show six prominent signals corresponding to the ¹³C-labeled carbon atoms. The chemical shifts should be consistent with the structure of 5-aminosalicylic acid.
- Data Analysis: The structure is confirmed by comparing the observed chemical shifts and coupling constants with known values for 5-aminosalicylic acid. The high intensity of the signals for the labeled carbons confirms the ¹³C enrichment.

Mass Spectrometry (MS) for Isotopic Purity Determination

Mass spectrometry is the definitive technique for determining the isotopic distribution and purity of the labeled compound.



- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with an HPLC system (LC-MS).
- Ionization Source: Electrospray ionization (ESI) is commonly used.
- Sample Preparation: The sample is typically introduced via direct infusion or through an LC system, prepared as described in the HPLC section.
- Data Acquisition: Acquire the mass spectrum in the region of the molecular ion of 5-Aminosalicylic Acid-¹³C₆. For the hydrochloride salt, this will be the [M+H]⁺ ion.
- Data Analysis:
 - Identify the mass peaks corresponding to the different isotopologues (¹³C₀ to ¹³C₀).
 - The isotopic purity is calculated from the relative intensities of these peaks. The
 percentage of the ¹³C₆ isotopologue is determined by dividing its peak intensity by the sum
 of the intensities of all isotopologues.[1]

Elemental Analysis for Empirical Formula Confirmation

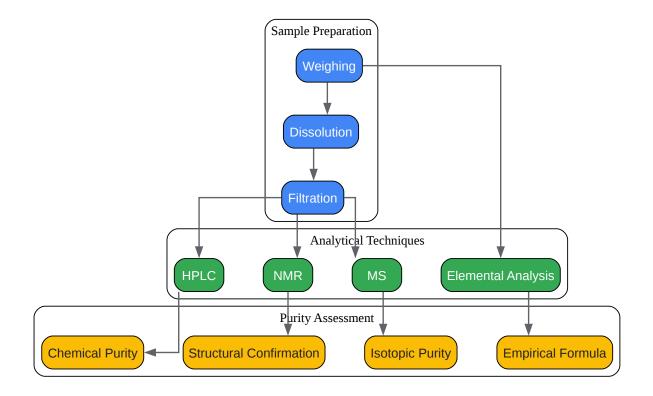
Elemental analysis is performed to confirm the elemental composition (C, H, N) of the compound, providing further evidence of its purity and identity.

- Instrumentation: An elemental analyzer.
- Procedure: A small, accurately weighed amount of the dried sample is combusted in a hightemperature furnace. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
- Data Analysis: The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared to the theoretical values calculated from the molecular formula (¹³C₆H₈ClNO₃ for the hydrochloride salt).[1][2] The results should be within an acceptable range (typically ±0.4%) of the theoretical values.

Visualizations



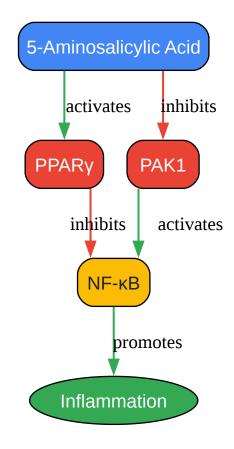
The following diagrams illustrate key aspects of the analysis and application of 5-Aminosalicylic Acid-13C6.



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Caption: Experimental workflow for the purity assessment of 5-Aminosalicylic Acid-13C6.





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Caption: Simplified signaling pathway of 5-Aminosalicylic Acid's anti-inflammatory action.

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